molecular formula C16H19NO7 B1219599 (2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate CAS No. 23784-11-4

(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate

Cat. No.: B1219599
CAS No.: 23784-11-4
M. Wt: 337.32 g/mol
InChI Key: XUACNUJFOIKYPQ-UHFFFAOYSA-N
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Description

(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate is a complex organic compound that combines a cyclohexane ring with multiple hydroxyl groups and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with a pentahydroxycyclohexyl derivative. The reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as immobilized enzymes or metal catalysts can enhance the efficiency of the esterification process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclohexane ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The indole moiety can be reduced to form dihydroindole derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of halogenated or alkylated cyclohexane derivatives.

Scientific Research Applications

(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2-(1H-indol-3-yl)acetic acid: The parent compound used in the synthesis of (2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate.

    Pentahydroxycyclohexane derivatives: Compounds with similar cyclohexane ring structures and multiple hydroxyl groups.

Uniqueness

This compound is unique due to the combination of the indole moiety and the highly hydroxylated cyclohexane ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-14(22)12(20)11(19)13(21)15(16)23/h1-4,6,11-17,19-23H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUACNUJFOIKYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946580
Record name 2,3,4,5,6-Pentahydroxycyclohexyl (1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23784-11-4
Record name Indol-3-ylacetylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentahydroxycyclohexyl (1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
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(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate
Reactant of Route 6
(2,3,4,5,6-pentahydroxycyclohexyl) 2-(1H-indol-3-yl)acetate

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